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molecular formula C6H4Br2O B8740491 Furan, 3-(2,2-dibromoethenyl)- CAS No. 147675-99-8

Furan, 3-(2,2-dibromoethenyl)-

Cat. No. B8740491
M. Wt: 251.90 g/mol
InChI Key: RYTHJJDVPIXGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432375B2

Procedure details

To a stirred and cooled (0° C.) solution of carbon tetrabromide (34.5 g, 104.1 mmol) in CH2Cl2 (70 mL) was added triphenylphosphine (54.6 g, 208.1 mmol) in five equal portions over a period of 5 nm. The resulting dark red solution was stirred for a further 10 min, and a solution of 3-furaldehyde (9) (5 g, 52.0 mmol) in CH2Cl2 (25 mL) was added slowly. The resulting black solution was allowed to warm to r.t. After 5.5 h the mixture was poured into ice-cold pentane and stirred vigourously. The mixture was filtered and the collected solid washed extensively with diethyl ether-ethyl acetate mixture. The combined solutions were washed with saturated aqueous Na2S2O3 (×1), water (×1), 1 M aqueous NaOH, saturated brine (×1), dried (MgSO4), filtered and concentrated. The residue was partially purified by silicagel chromatography (SGC) with hexane as eluent. Appropriate fractions were combined, concentrated and purified by vacuum distillation (150° C./0.5 mm Hg) to afford the dibromo-furan 10 (7.26 g, 55%) as a yellow oil. 1H NMR (400 MHz; CDCl3) δ 6.79 (m, 1H), 7.27 (m, 1H), 7.41 (m, 1H) and 7.83 (m, 1H).
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)[Br:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:25]1[CH:29]=[CH:28][C:27]([CH:30]=O)=[CH:26]1>C(Cl)Cl>[Br:2][C:1]([Br:5])=[CH:30][C:27]1[CH:28]=[CH:29][O:25][CH:26]=1

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
54.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
O1C=C(C=C1)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting dark red solution was stirred for a further 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
After 5.5 h the mixture was poured into ice-cold pentane
Duration
5.5 h
STIRRING
Type
STIRRING
Details
stirred vigourously
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the collected solid washed extensively with diethyl ether-ethyl acetate mixture
WASH
Type
WASH
Details
The combined solutions were washed with saturated aqueous Na2S2O3 (×1), water (×1), 1 M aqueous NaOH, saturated brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partially purified by silicagel chromatography (SGC) with hexane as eluent
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation (150° C./0.5 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
BrC(=CC1=COC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 7.26 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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